

Triruthenium Dodecacarbonyl: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ru₃*

Cat. No.: *B12385941*

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An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Versatile Organometallic Cluster

Abstract

Triruthenium dodecacarbonyl, with the chemical formula $\text{Ru}_3(\text{CO})_{12}$, is a key starting material and catalyst in organometallic chemistry. This document provides a detailed overview of its core physical and chemical properties, spectroscopic signature, and structural features. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize ruthenium-based compounds. This guide includes tabulated data for easy reference, detailed experimental protocols for its synthesis and common reactions, and visualizations to illustrate its structure and reactivity pathways.

Physical and Spectroscopic Properties

Triruthenium dodecacarbonyl is a crystalline solid, appearing as dark orange crystals. It is air-stable and soluble in nonpolar organic solvents, but insoluble in water.^{[1][2]} Key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of $\text{Ru}_3(\text{CO})_{12}$

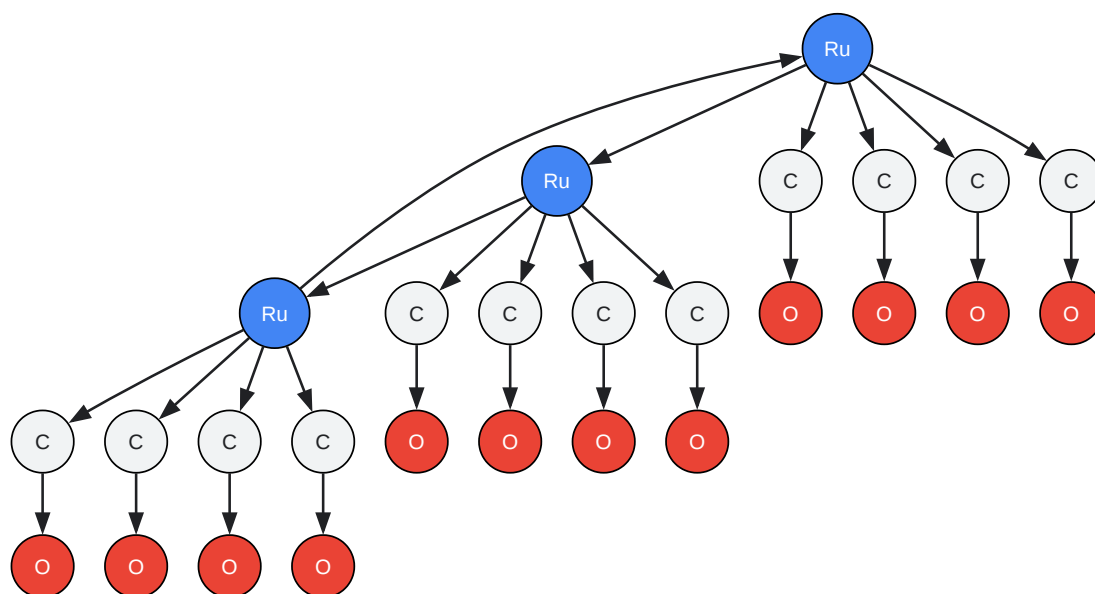
Property	Value
Molecular Formula	C ₁₂ O ₁₂ Ru ₃
Molar Mass	639.33 g/mol [2]
Appearance	Dark orange solid/crystals[2]
Melting Point	150-155 °C (decomposes)[3]
Solubility	Soluble in nonpolar organic solvents; Insoluble in water[1][2]
Density	2.48 g/cm ³ [2]

Table 2: Spectroscopic Data for Ru₃(CO)₁₂

Spectroscopic Technique	Key Features and Values
Infrared (IR) Spectroscopy	$\nu(\text{CO})$ bands at 2061, 2031, and 2011 cm ⁻¹ (in hexane solution)[1]
¹³ C Nuclear Magnetic Resonance (NMR)	Data available from solid-state NMR studies[4]
⁹⁹ Ru Nuclear Magnetic Resonance (NMR)	Characterized by a low quadrupole moment, making it suitable for NMR studies of ruthenium-containing compounds[4]

Molecular Structure and Crystallographic Data

The molecular structure of Ru₃(CO)₁₂ consists of a triangular cluster of three ruthenium atoms. Each ruthenium atom is coordinated to four carbon monoxide (CO) ligands. The overall molecule possesses D_{3h} symmetry.[1] Key crystallographic data are presented in Table 3.



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Caption: Molecular structure of Triruthenium dodecacarbonyl.

Table 3: Crystallographic Data for $\text{Ru}_3(\text{CO})_{12}$

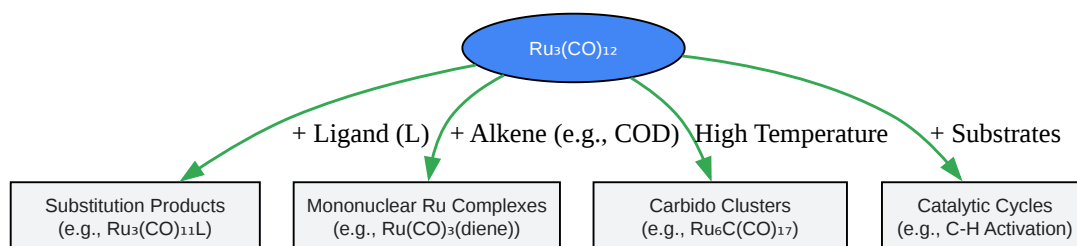
Parameter	Value
Crystal System	Trigonal
Space Group	R-3
Ru-Ru Bond Length	2.848 Å
Ru-C Bond Length (axial)	1.93 Å
Ru-C Bond Length (equatorial)	1.94 Å
C-O Bond Length	1.14 Å

Chemical Properties and Reactivity

Triruthenium dodecacarbonyl is a versatile precursor for a wide range of organoruthenium compounds.^[2] Its reactivity is characterized by several key transformations, including substitution of CO ligands, fragmentation of the trinuclear core, and catalytic activity in various organic reactions.

Key reactions include:

- **Substitution Reactions:** The CO ligands can be substituted by various other ligands, such as phosphines, isocyanides, and alkenes.^[2]
- **Cluster Fragmentation:** Under certain conditions, such as treatment with 1,5-cyclooctadiene, the Ru₃ core can fragment to form mononuclear ruthenium complexes.^[2]
- **Formation of Carbido Clusters:** At high temperatures, Ru₃(CO)₁₂ can convert to clusters containing interstitial carbide ligands.^[2]
- **Catalysis:** It serves as a catalyst for reactions such as C-H bond activation, carbonylation, and cycloadditions.^{[3][5]}



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Caption: Key reactivity pathways of Triruthenium dodecacarbonyl.

Experimental Protocols

Synthesis and Purification of $\text{Ru}_3(\text{CO})_{12}$

A common and convenient method for the synthesis of $\text{Ru}_3(\text{CO})_{12}$ involves the reduction of a ruthenium(III) precursor in the presence of carbon monoxide.^[6]

Materials:

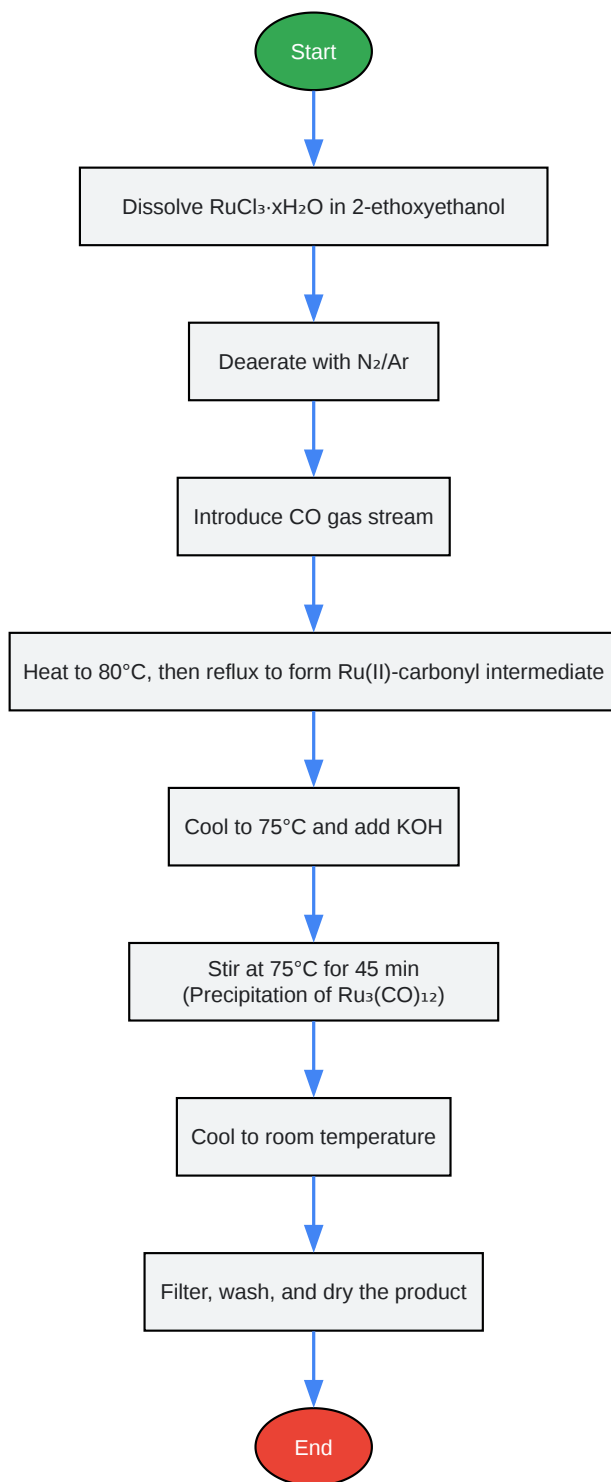
- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- 2-ethoxyethanol
- Potassium hydroxide (KOH)
- Carbon monoxide (CO) gas
- Inert gas (Nitrogen or Argon)

Procedure:

- A solution of $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ in 2-ethoxyethanol is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet, and a means for solid addition.

- The solution is deaerated by bubbling with an inert gas.
- A steady stream of carbon monoxide is then introduced into the solution.
- The mixture is heated to approximately 80°C for about 45 minutes, during which the color changes to blood red. The temperature is then raised to reflux (around 135°C) until the solution becomes a clear golden yellow.^[6]
- The solution is cooled to 75°C, and solid KOH pellets are added.
- The solution will darken, and after about 15-20 minutes, orange crystals of $\text{Ru}_3(\text{CO})_{12}$ will begin to precipitate.
- The reaction is allowed to proceed for a total of 45 minutes at 75°C, after which the heating is stopped, but CO bubbling and stirring are maintained as the flask slowly cools to room temperature.
- The crystalline product is collected by filtration, washed with ethanol and water to remove any KCl by-product, and dried under vacuum.

Purification: For higher purity, the crude product can be purified by column chromatography on silica gel using dichloromethane as the eluent.^[6]



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Caption: General workflow for the synthesis of $\text{Ru}_3(\text{CO})_{12}$.

General Procedure for Ligand Substitution Reaction

This protocol describes a typical procedure for the substitution of a CO ligand in $\text{Ru}_3(\text{CO})_{12}$ with a phosphine ligand.

Materials:

- Triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$)
- Phosphine ligand (e.g., triphenylphosphine, PPh_3)
- Anhydrous, deoxygenated solvent (e.g., THF or toluene)
- Inert gas atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve $\text{Ru}_3(\text{CO})_{12}$ in the chosen solvent.
- Add the desired molar equivalent of the phosphine ligand to the solution.
- The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the phosphine ligand. The progress of the reaction can be monitored by thin-layer chromatography or IR spectroscopy (observing the shift in the $\nu(\text{CO})$ bands).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting solid is then purified, typically by recrystallization or column chromatography, to isolate the desired substituted cluster (e.g., $\text{Ru}_3(\text{CO})_{11}(\text{PPh}_3)$).

Catalytic C-H Bond Activation and Carbonylation: An Exemplary Protocol

The following is a general procedure for the $\text{Ru}_3(\text{CO})_{12}$ -catalyzed carbonylation of a C-H bond, as demonstrated in the reaction of pyridylbenzenes with CO and an alkene.^[5]

Materials:

- Substrate (e.g., 2-phenylpyridine)
- Alkene (e.g., ethylene)
- Triruthenium dodecacarbonyl ($\text{Ru}_3(\text{CO})_{12}$)
- Anhydrous, deoxygenated solvent (e.g., toluene)
- High-pressure reactor (autoclave)

Procedure:

- To a high-pressure reactor, add the substrate, solvent, and a catalytic amount of $\text{Ru}_3(\text{CO})_{12}$.
- The reactor is sealed, flushed with carbon monoxide, and then pressurized with CO to the desired pressure (e.g., 20 atm).
- The alkene is then introduced into the reactor.
- The reaction mixture is heated to the specified temperature (e.g., 160°C) with stirring for the required duration.
- After cooling to room temperature, the excess gas is carefully vented.
- The reaction mixture is then worked up, which may involve filtration to remove the catalyst, followed by solvent evaporation and purification of the product by column chromatography.

Safety Information

Triruthenium dodecacarbonyl should be handled with care in a well-ventilated fume hood. It is harmful if inhaled or swallowed. As a source of carbon monoxide, it is toxic. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

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